![molecular formula C14H23Cl2N3O B13098683 1-Isopropyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one dihydrochloride](/img/structure/B13098683.png)
1-Isopropyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(1H)-one dihydrochloride is a synthetic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 1-Isopropyl-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(1H)-one dihydrochloride involves several steps. The synthetic route typically begins with the preparation of the indazole core, followed by the formation of the spiro linkage with the piperidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-Isopropyl-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(1H)-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Isopropyl-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(1H)-one dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate specific signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
When compared to other similar compounds, 1-Isopropyl-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(1H)-one dihydrochloride stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. Similar compounds include:
1H-Indazole derivatives: These compounds share the indazole core but differ in their substituents and overall structure.
Spiro compounds: Other spiro compounds may have different ring systems and linkages, leading to varied properties and applications
Properties
Molecular Formula |
C14H23Cl2N3O |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one;dihydrochloride |
InChI |
InChI=1S/C14H21N3O.2ClH/c1-10(2)17-13-11(9-16-17)7-14(8-12(13)18)3-5-15-6-4-14;;/h9-10,15H,3-8H2,1-2H3;2*1H |
InChI Key |
IFLJWUWXDNBUNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(CC3(CCNCC3)CC2=O)C=N1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


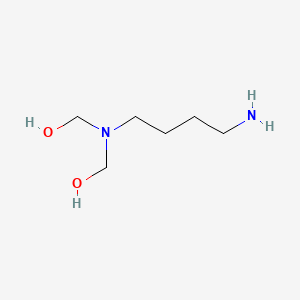
![N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide](/img/structure/B13098607.png)
![4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098609.png)
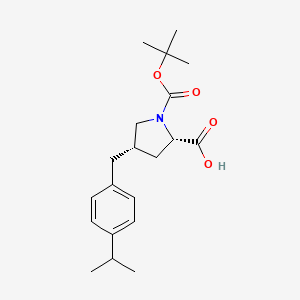
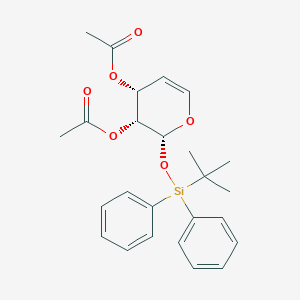



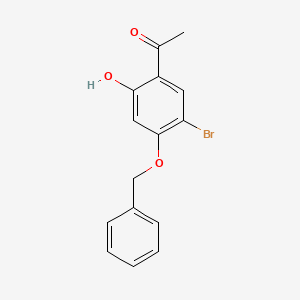

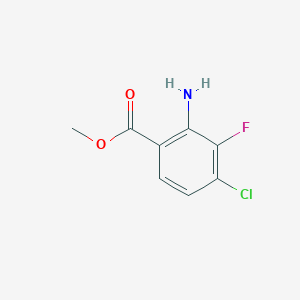
![2-(Pyridazin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13098666.png)
![s-Triazolo[4,3-a]pyridine-3-thiol, 8-methyl-](/img/structure/B13098667.png)
![2-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098676.png)
